Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate
Overview
Description
Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate is an organic compound belonging to the benzofuran family. This compound is characterized by a benzofuran ring substituted with an ethyl ester group at the 2-position and a bromomethyl group at the 5-position. It is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate typically involves the bromination of a benzofuran derivative followed by esterification. One common method includes:
Bromination: Starting with 1-benzofuran-2-carboxylic acid, the compound is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Esterification: The brominated intermediate is then esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent production quality.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The benzofuran ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Oxidized benzofuran derivatives.
Reduction Products: Alcohol derivatives of the ester group.
Scientific Research Applications
Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate depends on its application. In biological systems, it may interact with cellular targets through its bromomethyl group, which can form covalent bonds with nucleophilic sites in proteins or DNA. This interaction can lead to the modulation of biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
- Ethyl 5-(chloromethyl)-1-benzofuran-2-carboxylate
- Ethyl 5-(iodomethyl)-1-benzofuran-2-carboxylate
- Methyl 5-(bromomethyl)-1-benzofuran-2-carboxylate
Comparison: this compound is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. The ethyl ester group also offers different solubility and reactivity profiles compared to the methyl ester analog.
Properties
IUPAC Name |
ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO3/c1-2-15-12(14)11-6-9-5-8(7-13)3-4-10(9)16-11/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGYURXSRYVWIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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